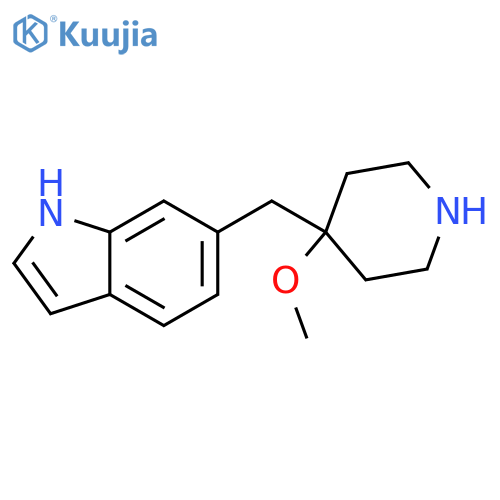Cas no 2228894-24-2 (6-(4-methoxypiperidin-4-yl)methyl-1H-indole)

2228894-24-2 structure
商品名:6-(4-methoxypiperidin-4-yl)methyl-1H-indole
6-(4-methoxypiperidin-4-yl)methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 6-(4-methoxypiperidin-4-yl)methyl-1H-indole
- EN300-1807195
- 6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole
- 2228894-24-2
-
- インチ: 1S/C15H20N2O/c1-18-15(5-8-16-9-6-15)11-12-2-3-13-4-7-17-14(13)10-12/h2-4,7,10,16-17H,5-6,8-9,11H2,1H3
- InChIKey: MFQIGSRQFFAKMX-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(CC2=CC=C3C=CNC3=C2)CCNCC1
計算された属性
- せいみつぶんしりょう: 244.157563266g/mol
- どういたいしつりょう: 244.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37Ų
- 疎水性パラメータ計算基準値(XlogP): 3
6-(4-methoxypiperidin-4-yl)methyl-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807195-0.5g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1807195-2.5g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1807195-10g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1807195-5g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1807195-1g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1807195-0.25g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1807195-0.1g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1807195-10.0g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1807195-1.0g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1807195-0.05g |
6-[(4-methoxypiperidin-4-yl)methyl]-1H-indole |
2228894-24-2 | 0.05g |
$827.0 | 2023-09-19 |
6-(4-methoxypiperidin-4-yl)methyl-1H-indole 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
2228894-24-2 (6-(4-methoxypiperidin-4-yl)methyl-1H-indole) 関連製品
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 152840-81-8(Valine-1-13C (9CI))
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
